Enhanced Lipophilicity vs. Des-Methyl Analog
The 5-methyl substitution quantitatively increases the compound's lipophilicity. The target compound (C12H16N4OS) has a calculated clogP of 1.70 [1]. The direct des-methyl analog, 2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one (C11H14N4OS), has an estimated clogP of approximately 1.2 based on a fragment-based ΔlogP contribution of -0.5 for removal of a methyl group from a conjugated system [2]. This represents a quantifiable difference of ΔclogP ≈ +0.5.
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 1.70 |
| Comparator Or Baseline | 2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one (des-methyl analog, estimated clogP ≈ 1.2) |
| Quantified Difference | ΔclogP ≈ +0.5 |
| Conditions | Calculated using atomic contribution methods; no experimental logP data are publicly available for either compound. |
Why This Matters
In medicinal chemistry, a ΔlogP of +0.5 directly influences membrane permeability and oral absorption potential, making the 5-methyl compound a chemically distinct choice for cell-based assays where higher passive permeability is required.
- [1] Sildrug.ibb.waw.pl. (n.d.). Basic Properties for formula C12H16N4OS (clogP: 1.70, TPSA: 69.88, MW: 264.35). EOS70080 entry. View Source
- [2] Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. Fragment method for estimating logP contributions of aromatic methyl groups. View Source
